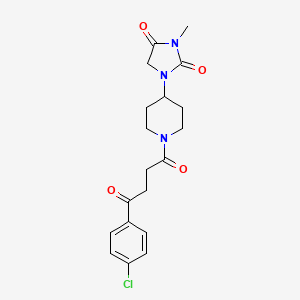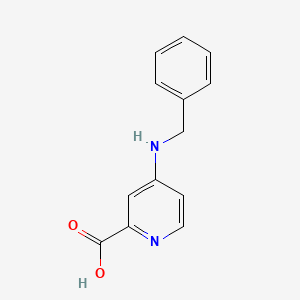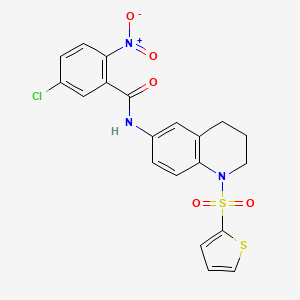
1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . It also has a 4-chlorophenyl group, an oxobutanoyl group, and an imidazolidine-2,4-dione group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature. The 4-chlorophenyl group is a benzene ring with a chlorine atom at the 4-position. The oxobutanoyl group contains a carbonyl (C=O) group, and the imidazolidine-2,4-dione is a five-membered ring with two carbonyl groups and a nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonyl group in the oxobutanoyl moiety could potentially undergo nucleophilic addition reactions. The chlorine atom in the 4-chlorophenyl group might be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of polar groups like carbonyl and nitrogen-containing rings would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Novel Antifungal Compounds
Research on compounds with similar structural features, such as 1,2,4-triazole derivatives, demonstrates their potential as antifungal agents. Solubility thermodynamics and partitioning processes in biologically relevant solvents have been characterized to understand their pharmacokinetic profiles better. These studies highlight the significance of solute-solvent interactions and the preference for lipophilic delivery pathways in biological media, suggesting potential applications in developing antifungal medications (Volkova, Levshin, & Perlovich, 2020).
Insecticidal Activity
Dihydropiperazine neonicotinoid compounds, including various isomeric dihydropiperazines, have been synthesized and shown to exhibit insecticidal activity. This research indicates the compound's structural framework can be adapted for bioisosteric replacements, enhancing rigidity and potentially improving bioactivity against specific insect targets. Such studies could inform the design of pest control agents with optimized efficacy and selectivity (Samaritoni et al., 2003).
Pharmacophore Models for Serotonin Receptors
The study of arylpiperazine derivatives of phenytoin on their affinity and selectivity toward 5-HT1A and α1-adrenergic receptors showcases the compound's potential application in designing drugs targeting neurological pathways. Such research emphasizes the role of pharmacophore modeling in understanding compound-receptor interactions and developing therapeutic agents for mental health disorders (Handzlik et al., 2011).
Neuropeptide Y Y1 Receptor Antagonists
The synthesis and evaluation of benzimidazole derivatives as selective neuropeptide Y Y1 receptor antagonists for antiobesity drug development illustrate the compound's potential application in addressing metabolic disorders. This line of research underscores the importance of structural modifications to enhance receptor affinity and selectivity, contributing to the development of novel therapeutic agents (Zarrinmayeh et al., 1998).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Biochemical Pathways
Given its potential targets, it may influence pathways related tometabolism and cellular signaling .
Result of Action
Based on its potential targets, it could influence cellular processes such asmetabolism and signaling , potentially leading to changes in cell function .
Eigenschaften
IUPAC Name |
1-[1-[4-(4-chlorophenyl)-4-oxobutanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-18(26)12-23(19(21)27)15-8-10-22(11-9-15)17(25)7-6-16(24)13-2-4-14(20)5-3-13/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWYHZBGUAOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)
![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)
![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)
![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)
![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)



